molecular formula C10H11NO2 B133032 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 30914-88-6

2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B133032
CAS RN: 30914-88-6
M. Wt: 177.2 g/mol
InChI Key: RXDGEARQCVVVIF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a derivative of the 1,4-benzoxazin-4-one class of compounds, which are characterized by a heterocyclic structure that includes oxygen and nitrogen atoms within a fused benzene ring system. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives can be achieved through various methods. One approach involves the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives using an iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent under mild conditions . Another method includes the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones through catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-ones . Additionally, the synthesis of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been reported, which are isosteres of corresponding 2,2-dimethylchromans .

Molecular Structure Analysis

The molecular structure of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives can be characterized by X-ray diffraction analysis, which helps in establishing the configuration around the double bond of the major stereoisomers . The crystal structure of related dihydro-benzoxazine dimer derivatives has been identified, and the influence of different substituents on the benzene ring and the tertiary-amine nitrogen on the crystal structures has been studied .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including ring-opening reactions between dihydro-benzoxazines and phenols . The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones involves the condensation of α-keto-acids with 2-amino-5-dimethylaminophenol, and these compounds can be further reacted with aromatic aldehydes to provide styryl dyes . Additionally, rearrangements can occur in related compounds, such as the synthesis and rearrangement of 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives are influenced by their functional groups and substituents. For instance, the introduction of a hydroxyl group can result in improved water solubility and a longer duration of action . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, and the presence of intermolecular hydrogen bonds can be confirmed through Hirshfeld surface analyses .

Scientific Research Applications

Electrochemical Properties and Crystal Structures

  • Electrochemical Characteristics : Dihydro-benzoxazine dimers, including derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, demonstrate notable electrochemical properties. These compounds act as chelating agents for various cations and possess unique electrochemical characteristics influenced by different substituents. The crystal structure and intermolecular interactions, such as O–H⋅⋅⋅O hydrogen bonds, play a significant role in these properties. (Suetrong et al., 2021)

Synthesis Methods

  • One-Pot Synthesis : Efficient methods for synthesizing derivatives of 4H-1,3-benzoxazin-4-one, a category that includes 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, have been developed. These methods involve using iminium cations as cyclizing agents, providing high yields under mild conditions. (Shariat et al., 2013)

Chemical Reactions and Stability

  • Stability Analysis : The stability of oxazine rings in various benzoxazine derivatives, including those related to 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, has been studied. Proton nuclear magnetic resonance spectroscopy was used to analyze the hydrolysis and decomposition of these compounds. (Moloney et al., 1992)

Biological and Pharmacological Aspects

  • Biological Evaluation : Certain derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one have been evaluated for their biological activities, such as insulin release inhibition and vascular smooth muscle relaxation. (Pirotte et al., 2019)

Ecological Role and Bioactivity

  • Ecological Role : The ecological role and bioactivity of compounds in the 1,4-benzoxazinone class, including derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, have been extensively researched. These compounds exhibit a range of effects, including phytotoxic, antifungal, antimicrobial, and antifeedant properties. (Macias et al., 2009)

properties

IUPAC Name

2,2-dimethyl-3H-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDGEARQCVVVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352051
Record name 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

CAS RN

30914-88-6
Record name 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
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Synthesis routes and methods I

Procedure details

A 500-ml flask was charged with 250 ml of chloroform, 27.4 g (0.2 mol) of salicylamide, 23.2 g (0.4 mol) of acetone and 2.7 g of toluene sulfonic acid monohydrate. The flask was equipped with a Soxhlet extraction vessel containing 36.7 g of molecular sieves (Linde Type 3A, 1/16 inch) in the thimble. The reaction mixture was refluxed for 24 hours. Then fresh sieves were placed in the Soxhlet and 10 g of acetone was added to the reaction mixture. Reflux was continued for 24 hours.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
solvent
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of salicylamide (4.14 g, 30.2 mmol) and conc. sulfuric acid (3 drops) in acetone (40 mL) was refluxed for 5 h. The reaction was concentrated and the residue taken up in ethyl acetate. The organic solution was washed with 1 N NaOH (2×), 1 N HCl (2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2,2-dimethyl-4-keto-1,3-benzoxazine (2.50 g, 47%) as a white solid: 1H NMR (CDCl3, 300 MHz, ppm) 7.92 (d, 1H), 7.60 (bs, 1H), 7.47 (m, 1H), 7.06 (m, 1H), 6.92 (d, 1H), 1.65 (s, 6H).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

6.86 g (50 mmol) of salicylamide was suspended in 100 ml of acetone dimethylacetal. After the addition of 2.85 g (15 mmol) of p-toluenesulfonic acid, the mixture was heated to reflux for two hours. The resulting reaction mixture was evaporated under reduced pressure. After the addition of ethyl acetate, the solvent was washed twice with a saturated aqueous solution of sodium hydrogen carbonate and once with brine. The ethyl acetate layer was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure, to obtain 8.94 g (quantitative) of the title compound as light yellow needle-like crystals.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxy-benzamide (50 g, 0.36 mol) in acetone (300 mL) was added 2,2-dimethoxy-propane (100 mL) and p-toluene sulfonic acid (5 g, 0.03 mol) and the mixture was heated to reflux overnight. The solvent was evaporated under vacuum to give crude 2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (55 g, 86%) that was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 7.91 (dd, J=1.8, 7.8 Hz 1H), 7.44 (t, J=7.8 Hz 1H), 7.35 (brs, 1H), 7.05 (t, J=7.8 Hz 1H), 6.91 (d, J=8.1 Hz 1H), 1.65 (s, 6H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Reactant of Route 5
2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Reactant of Route 6
2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Citations

For This Compound
1
Citations
OK Farat, VI Markov, SA Varenichenko, VV Dotsenko… - Tetrahedron, 2015 - Elsevier
We found that 1,3- and isomeric 3,1-benzoxazin-4-ones react with the Vilsmeier reagent in vastly different ways. Thus, either 2H- or 4H-chromenes were obtained in good yields when 1,…
Number of citations: 33 www.sciencedirect.com

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